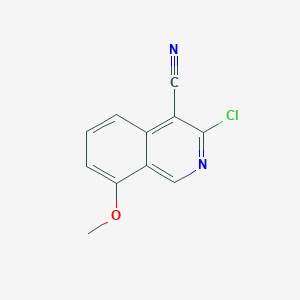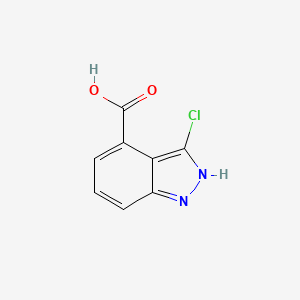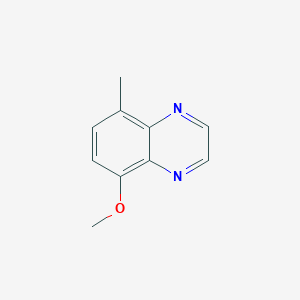
5-Methoxy-8-methylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-8-methylquinoxaline typically involves the cyclization of appropriate aniline derivatives with dicarbonyl compounds. One common method is the reaction of 2-bromo-5-methoxyaniline with malonic acid in the presence of phosphorus oxychloride (POCl3) as a catalyst and solvent . This method ensures the formation of the quinoxaline ring with the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-8-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.
Major Products: The major products formed from these reactions include quinoxaline derivatives with different substituents, which can further be used in various applications .
Aplicaciones Científicas De Investigación
5-Methoxy-8-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-8-methylquinoxaline involves its interaction with specific molecular targets. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing the methylation of histone proteins. This leads to the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation . The compound may also interact with other cellular pathways, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
5-Methylquinoxaline: Lacks the methoxy group, which may affect its biological activity and chemical properties.
8-Methylquinoxaline: Similar structure but without the methoxy group, leading to different reactivity and applications.
5-Methoxyquinoline: A related compound with a quinoline ring instead of quinoxaline, showing different biological activities
Uniqueness: The presence of both methoxy and methyl groups in 5-Methoxy-8-methylquinoxaline makes it unique, providing a balance of hydrophilic and hydrophobic properties. This enhances its solubility, reactivity, and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
5-methoxy-8-methylquinoxaline |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-8(13-2)10-9(7)11-5-6-12-10/h3-6H,1-2H3 |
Clave InChI |
CGINYRVYTMFXBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)OC)N=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


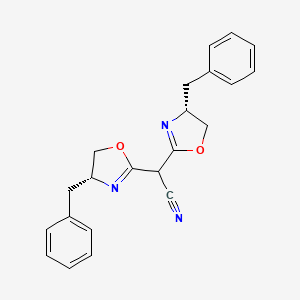

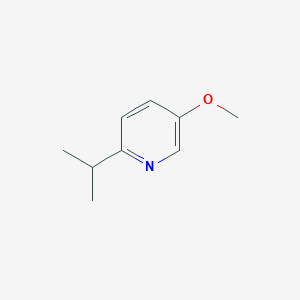
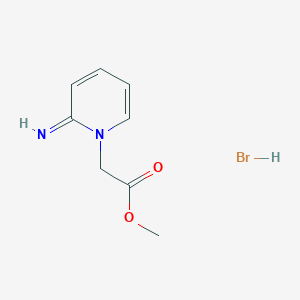


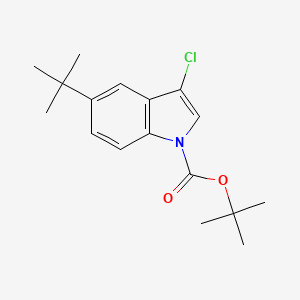

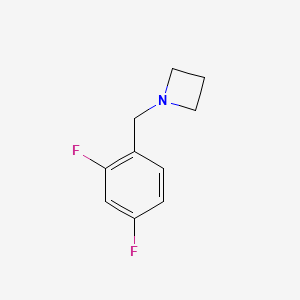
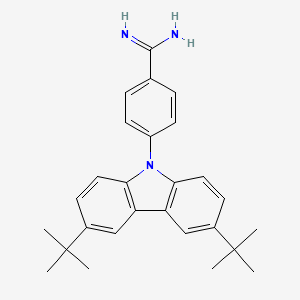
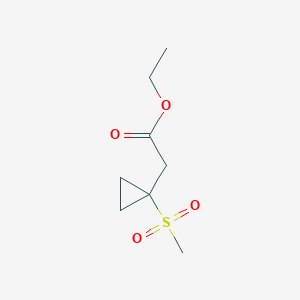
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B13666858.png)
